molecular formula C12H20N2O2 B3055901 3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane CAS No. 67800-94-6

3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane

Cat. No.: B3055901
CAS No.: 67800-94-6
M. Wt: 224.3 g/mol
InChI Key: CWIWAOOZSPKHHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane involves the polymerization of 3-methylbenzene-1,2-diamine with 2-methyloxirane and oxirane . The reaction typically occurs under controlled conditions, with specific catalysts and solvents to facilitate the polymerization process. Industrial production methods may vary, but they generally involve large-scale polymerization reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various polymers and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of coatings, adhesives, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific properties and applications

Properties

IUPAC Name

3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C3H6O.C2H4O/c1-5-3-2-4-6(8)7(5)9;1-3-2-4-3;1-2-3-1/h2-4H,8-9H2,1H3;3H,2H2,1H3;1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIWAOOZSPKHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1.CC1=C(C(=CC=C1)N)N.C1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67800-94-6
Record name Benzenediamine, ar-methyl-, polymer with 2-methyloxirane and oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Diaminotoluene, ethoxylated and propoxylated.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane
Reactant of Route 2
3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane
Reactant of Route 3
3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane
Reactant of Route 4
Reactant of Route 4
3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane
Reactant of Route 5
3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane
Reactant of Route 6
3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane

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